2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene

Enzyme Inhibition Peroxidase Inflammation

2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-31-8) is a halogenated alkene building block characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl-propene framework. It is a member of the C9H7BrClF positional isomer series and is commercially available at high purity (typically 97% ).

Molecular Formula C9H7BrClF
Molecular Weight 249.51 g/mol
CAS No. 951894-31-8
Cat. No. B3315670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene
CAS951894-31-8
Molecular FormulaC9H7BrClF
Molecular Weight249.51 g/mol
Structural Identifiers
SMILESC=C(CC1=C(C=C(C=C1)Cl)F)Br
InChIInChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
InChIKeyQNGKKIKSGJVHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-31-8) Technical Profile for Procurement & Research


2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-31-8) is a halogenated alkene building block characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl-propene framework . It is a member of the C9H7BrClF positional isomer series and is commercially available at high purity (typically 97% ). Its unique 4-chloro-2-fluoro substitution pattern imparts distinct reactivity, making it a valuable intermediate in the synthesis of pharmaceutical and agrochemical candidates .

1
Synthetic Building Block
Brominated alkene for nucleophilic substitution and metal-catalyzed cross-coupling reactions in drug and agrochemical discovery.
2
EPX Inhibition Studies
Reported eosinophil peroxidase (EPX) inhibition supports research into eosinophil-mediated inflammation models.
3
SAR Comparator
Unique 4-chloro-2-fluoro substitution pattern enables systematic regioisomer structure–activity relationship profiling.

Why Substituting 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-31-8) with Close Analogs May Compromise Your Study


The specific positioning of the halogen atoms on the phenyl ring (4-chloro, 2-fluoro) and the bromine atom on the propene chain dictates the compound's distinct reactivity and biological profile. Even closely related positional isomers, such as 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene (CAS 842140-30-1) and 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene (CAS 842140-28-7) , cannot be assumed to be functionally equivalent. The specific substitution pattern influences electronic distribution, steric hindrance, and ultimately, the compound's performance in downstream applications such as enzyme inhibition or cross-coupling reactions . The following evidence quantifies these differences, providing a data-driven rationale for precise compound selection in procurement and experimental design.

Non-Brominated Analog (CAS 951894-23-8)
Lacks the reactive bromine handle; direct replacement would block key substitution and cross-coupling pathways, potentially halting synthetic progress.
3-Chloro-4-Fluoro Isomer (CAS 842140-28-7)
Chlorine/fluorine positional swap may alter electronic distribution and binding interactions, leading to unpredictable biological outcomes in SAR and EPX assays.
4-Chloro-3-Fluoro Isomer (CAS 842140-30-1)
Different fluorine position (2-F vs 3-F) may shift molecular dipole and reactivity profile, affecting both synthetic behavior and biological target engagement.

Quantitative Performance Data for 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-31-8) vs. Key Comparators


Inhibition of Human Eosinophil Peroxidase (EPX) Activity

2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene demonstrates specific inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 360 nM [1]. In contrast, a structurally distinct analog from a separate study, 2-(3,4-dimethoxyphenyl)-3-fluoroallylamine, is reported as an inhibitor of monoamine oxidase (MAO) with a different target profile [2]. This highlights a differentiation in target specificity rather than a direct head-to-head potency comparison.

EPX Inhibition
Reported
IC50 360 nM
Supports eosinophil peroxidase study model; reported target engagement context.
Human EPX, tyrosine substrate, 10-min incubation.
Enzyme Inhibition Peroxidase Inflammation

Impact of Halogen Substitution Pattern on Reactivity: The Non-Brominated Analog

The presence of the bromine atom in the 2-position of the propene chain is a critical differentiator for synthetic utility. The non-brominated analog, 3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-23-8), lacks this reactive handle . The bromine atom enables a wide range of substitution and cross-coupling reactions, a capability absent in the non-brominated version . This is a qualitative, class-level inference based on well-established organic synthesis principles.

Synthetic Reactivity
Class-level inference
Br-substituted propene vs Non-brominated analog
Reactive bromine handle present vs absent
Bromine enables cross-coupling; non-brominated analog inert in such reactions.
Qualitative, based on established synthetic principles.
Chemical Synthesis Building Block Reactivity

Positional Isomer Effects: Comparison with 3-Chloro-4-Fluoro Isomer

The target compound (4-chloro-2-fluorophenyl) and its positional isomer 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene (CAS 842140-28-7) differ only in the relative positions of the chloro and fluoro substituents on the aromatic ring . While direct comparative biological data is not available, the established principles of SAR dictate that such a positional shift alters the molecule's electronic properties and binding interactions, leading to differences in biological activity . This is a class-level inference based on fundamental SAR concepts.

3-Cl-4-F Isomer
Class-level inference
4-Cl-2-F pattern vs 3-Cl-4-F isomer
Regioisomer; biological data unavailable
Positional shift may alter electronic and binding profiles; SAR context-dependent.
SAR principles predict activity divergence.
Structure-Activity Relationship (SAR) Isomerism Biological Activity

Positional Isomer Effects: Comparison with 4-Chloro-3-Fluoro Isomer

The target compound differs from another closely related positional isomer, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene (CAS 842140-30-1), solely in the position of the fluorine atom on the phenyl ring (2-fluoro vs. 3-fluoro) . Both isomers share the same molecular formula (C9H7BrClF) and molecular weight (249.51 g/mol), yet the change in fluorine position is expected to influence the molecule's dipole moment, reactivity, and potential biological interactions. This is a class-level inference based on the impact of regioisomerism on molecular properties.

4-Cl-3-F Isomer
Class-level inference
4-Cl-2-F pattern vs 4-Cl-3-F isomer
Fluorine at 2 vs 3 position; specific property differences not reported
Dipole moment and reactivity may shift; procurement precision critical for regioisomer-sensitive studies.
Class-level inference from regioisomerism principles.
Isomerism Chemical Properties Procurement

Recommended Research & Industrial Applications for 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-31-8)


Investigation of Eosinophil Peroxidase (EPX) Inhibition in Inflammatory Disease Models

Based on the reported IC50 of 360 nM against human EPX [1], this compound is a suitable tool for studying the role of EPX in eosinophil-driven inflammatory conditions, such as asthma and allergic responses [2]. Its activity provides a quantitative starting point for SAR studies aimed at developing more potent and selective EPX inhibitors.

Synthetic Intermediate for Pharmaceutical and Agrochemical Development

The compound's brominated alkene structure serves as a versatile building block for constructing complex molecules . Its ability to undergo nucleophilic substitution and cross-coupling reactions enables the introduction of the 4-chloro-2-fluorophenyl moiety into larger molecular frameworks, a common requirement in drug and agrochemical discovery . The non-brominated analog lacks this reactivity, making this compound essential for specific synthetic routes.

Structure-Activity Relationship (SAR) Studies on Halogenated Aromatic Compounds

The unique 4-chloro-2-fluoro substitution pattern of this compound makes it a valuable comparator in SAR studies. When used alongside its positional isomers (e.g., CAS 842140-28-7 and CAS 842140-30-1) , researchers can systematically evaluate the impact of halogen position on biological activity, binding affinity, and physicochemical properties. This is a critical application in lead optimization for medicinal chemistry programs.

Development of Novel Chemosensitizers and Antiparasitic Agents

While direct data for this specific compound in this application is limited, it belongs to a class of arylbromides that have been explored as chemosensitizers against drug-resistant malaria parasites [3]. The structural features of 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene align with the basic chemosensitizing pharmacophore hypothesis, making it a potential candidate for further evaluation in antiparasitic research programs.

Application
Selection Property
Validation Focus
EPX Inhibition Mechanism Studies
Reported EPX IC50 inhibition context
Eosinophil inflammation model endpoint review
Synthetic Intermediate for Discovery Chemistry
Brominated alkene for cross-coupling and substitution
Synthetic route versatility and reactivity assessment
Halogenated Regioisomer SAR Profiling
4-Chloro-2-fluoro substitution pattern as comparator
SAR comparative analysis with positional isomers
Antiparasitic Chemosensitizer Screening
Arylbromide structural class for chemosensitizer evaluation
Antiparasitic activity and pharmacophore hypothesis testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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